Methyl 1-(chlorocarbonyl)-L-prolinate
Description
Contextualizing L-Proline as a Core Chiral Building Block in Advanced Organic Synthesis
L-proline, a proteinogenic amino acid, possesses a unique cyclic structure that sets it apart from other amino acids. This distinct pyrrolidine (B122466) ring restricts the conformational flexibility of its backbone, making it a valuable asset in the field of advanced organic synthesis. sigmaaldrich.com Its rigid framework serves as a foundational chiral scaffold, enabling the construction of complex molecules with a high degree of stereocontrol. The inherent chirality of L-proline, readily available in both its L- and D-enantiomeric forms, provides a cost-effective and accessible entry point for the synthesis of enantiomerically pure compounds. libretexts.org
The utility of L-proline as a chiral building block is extensive, finding applications in the synthesis of a wide array of natural products, pharmaceuticals, and complex organic molecules. nih.gov Its secondary amine functionality and carboxylic acid group allow for versatile chemical modifications, making it a bifunctional catalyst capable of participating in a variety of chemical transformations. nih.gov The pyrrolidine ring can be functionalized at various positions, leading to a diverse range of proline derivatives with tailored properties and reactivities. nih.gov This adaptability has cemented L-proline's status as a fundamental tool for chemists seeking to introduce asymmetry and control stereochemistry in their synthetic endeavors.
Significance of Proline-Based Scaffolds in Catalysis and Medicinal Chemistry Precursors
The rigid conformational structure of the proline ring is a key feature that contributes to its effectiveness in asymmetric catalysis. Proline and its derivatives are widely employed as organocatalysts, capable of facilitating a broad spectrum of chemical reactions with high enantioselectivity. nih.govwikipedia.org These reactions include aldol (B89426) condensations, Mannich reactions, and Michael additions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry. libretexts.orgnih.gov The ability of proline-based catalysts to create stereocenters with high precision has made them indispensable in modern synthetic strategies. thieme-connect.com
In the realm of medicinal chemistry, proline scaffolds are prevalent in the structures of numerous biologically active compounds and approved drugs. nih.gov The conformational constraints imposed by the proline ring can enhance the binding affinity and selectivity of a molecule for its biological target. nih.gov This has led to the incorporation of proline and its analogs into a variety of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. nih.gov The modular nature of proline derivatives allows for the systematic modification of their structures to optimize pharmacological properties, making them valuable precursors in the drug discovery and development process. ontosight.ai
Overview of Chlorocarbonyl Derivatives within the Broader Scope of Proline Chemistry
Within the diverse family of proline derivatives, chlorocarbonyl derivatives represent a particularly reactive and versatile class of compounds. The introduction of a chlorocarbonyl group (-COCl) to the nitrogen atom of the proline ring transforms it into a highly reactive acylating agent. ontosight.ai This functional group readily participates in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of substituents onto the proline scaffold. ontosight.ai
Methyl 1-(chlorocarbonyl)-L-prolinate is a prime example of such a derivative. It combines the chiral backbone of L-proline methyl ester with the reactive chlorocarbonyl moiety. ontosight.ai This structure makes it a valuable intermediate in the synthesis of peptides and other complex molecules where the proline unit needs to be coupled with other fragments. ontosight.ai The reactivity of the chlorocarbonyl group enables efficient bond formation under mild conditions, preserving the integrity of other sensitive functional groups within the molecule.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C7H10ClNO3 |
| Molecular Weight | 191.61 g/mol |
| CAS Number | 85665-59-4 |
| Appearance | Not specified |
| Solubility | Not specified |
This table presents the fundamental chemical properties of this compound. epa.govlookchem.com
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of L-proline methyl ester with phosgene (B1210022) or a phosgene equivalent. This reaction introduces the reactive chlorocarbonyl group onto the nitrogen atom of the proline ring. The methyl ester group protects the carboxylic acid functionality of the proline moiety during this process.
The primary mode of reactivity for this compound is nucleophilic acyl substitution at the chlorocarbonyl carbon. This high reactivity allows it to readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. This versatility makes it a key building block for the construction of more complex proline-containing molecules.
Research and Applications
This compound serves as a crucial intermediate in various synthetic applications, particularly in peptide synthesis and the creation of peptidomimetics. ontosight.ai Its ability to efficiently form amide bonds is highly valued in the stepwise construction of peptide chains.
In the field of medicinal chemistry, the use of this compound allows for the incorporation of the constrained L-proline scaffold into potential drug candidates. This can lead to improved metabolic stability and enhanced biological activity. Researchers have utilized this and similar derivatives to explore the structure-activity relationships of various bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-1-carbonochloridoylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCJQEDFNSFKNN-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234924 | |
| Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85665-59-4 | |
| Record name | 1-(Chlorocarbonyl)-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85665-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085665594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-(chlorocarbonyl)-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
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Reactivity Profiles and Reaction Mechanisms of Methyl 1 Chlorocarbonyl L Prolinate
Electrophilic Nature and Susceptibility to Nucleophilic Attack at the Chlorocarbonyl Moiety
The chemical structure of Methyl 1-(chlorocarbonyl)-L-prolinate features a proline backbone with a highly reactive chlorocarbonyl group attached to the nitrogen atom. ontosight.ai This functional group, an acyl chloride, is characterized by a carbonyl carbon atom that is exceptionally electrophilic. The strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms create a significant partial positive charge on the carbonyl carbon.
This pronounced electrophilicity makes the chlorocarbonyl moiety highly susceptible to nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, and carbanions, readily react at this site. The reaction mechanism typically proceeds via a nucleophilic acyl substitution pathway. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl double bond and resulting in the formation of a new derivative, such as an amide or ester. This high reactivity is a cornerstone of its utility as a building block in the synthesis of more complex molecules, such as peptides. ontosight.ai
Carbonyl Group Activation and Subsequent Chemical Transformations
While the chlorocarbonyl group is inherently reactive, its electrophilicity can be further enhanced through carbonyl group activation. This process involves the use of a Lewis acid, which coordinates to the carbonyl oxygen atom. libretexts.orglibretexts.org This coordination increases the polarization of the C=O bond, making the carbonyl carbon even more electron-deficient and, therefore, more susceptible to attack by weak nucleophiles. libretexts.orglibretexts.org
Common Lewis acids used for this purpose include metal salts like aluminum chloride or zinc chloride. libretexts.org Upon activation, the carbonyl group becomes significantly more reactive, facilitating transformations that might otherwise be sluggish or require harsh conditions. libretexts.orglibretexts.org For instance, activated this compound can react with poorly nucleophilic anilines or hindered alcohols to form the corresponding amide or ester derivatives efficiently. This activation strategy expands the synthetic scope of the compound, allowing for the formation of a broader range of chemical structures.
Mechanistic Investigations of Derivatization Reactions
The conversion of a chemical functional group into a derivative, known as derivatization, is a common strategy in chemical analysis and synthesis. sigmaaldrich.com For this compound, derivatization reactions primarily involve the transformation of the chlorocarbonyl group. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and optimizing conditions.
Experimental kinetic studies provide valuable insights into the reaction pathways of this compound derivatization. By systematically varying the concentrations of reactants and monitoring the reaction rate, the order of the reaction with respect to each component can be determined. For example, reaction progress kinetic analysis of similar proline-mediated reactions has shown that the rate can depend on the concentrations of both the nucleophile and the electrophile. nih.gov
Such studies can help elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving a discrete intermediate. Isotope labeling experiments can further clarify the mechanism. For instance, using a deuterated nucleophile and observing any kinetic isotope effect can indicate whether a specific bond-breaking event is part of the rate-determining step. nih.gov Theoretical analysis of the kinetics of related reactions has been used to derive kinetic equations that describe the reaction behavior over a range of temperatures. nih.gov
Below is a table summarizing typical parameters investigated in kinetic studies of derivatization reactions.
| Parameter Investigated | Method of Analysis | Information Gained |
| Reactant Concentration | Monitoring reaction progress over time at different initial concentrations. | Reaction order, rate law determination. |
| Temperature | Performing the reaction at various temperatures. | Activation energy (Ea), Arrhenius parameters. |
| Solvent Polarity | Running the reaction in a series of solvents with different dielectric constants. | Information on the polarity of the transition state. |
| Isotope Effects | Using isotopically labeled reactants (e.g., deuterium). | Insight into bond-breaking/forming in the rate-determining step. nih.gov |
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms at the molecular level. rsc.org DFT calculations can be used to model the reaction pathways of the derivatization of this compound. researchgate.net These calculations can determine the geometries and energies of reactants, transition states, and products along the reaction coordinate. researchgate.net
By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given transformation. dntb.gov.ua For example, DFT studies can compare the activation barriers for different possible mechanisms, such as a concerted versus a stepwise nucleophilic substitution, providing strong evidence for the operative pathway. researchgate.net These computational models can also predict the influence of substituents and solvents on the reaction rate and selectivity, guiding experimental design. researchgate.net
The following table presents typical data obtained from DFT calculations in mechanistic studies.
| Computational Output | Significance in Mechanism Elucidation |
| Optimized Geometries | Provides the 3D structure of reactants, transition states, and products. |
| Activation Energy (ΔG‡) | The energy barrier to reaction; a lower barrier indicates a faster reaction. researchgate.net |
| Reaction Energy (ΔGrxn) | The overall energy change of the reaction; indicates if it is exergonic or endergonic. |
| Vibrational Frequencies | Confirms that a calculated structure is a stable minimum (no imaginary frequencies) or a true transition state (one imaginary frequency). researchgate.net |
| Frontier Molecular Orbitals (HOMO/LUMO) | Helps to understand the nucleophilic/electrophilic character of the reactants. dntb.gov.ua |
Role of the Chlorocarbonyl Group in Selective Chemical Conversions
The chlorocarbonyl group is the key to the utility of this compound in selective chemical synthesis. Its high reactivity allows it to react preferentially in the presence of other, less reactive functional groups, such as esters or amides. This chemoselectivity is crucial in the synthesis of complex molecules where multiple functional groups are present.
For example, in the synthesis of a peptide, the chlorocarbonyl group of this compound will react selectively with the amino group of another amino acid or peptide, forming a new peptide bond, without affecting other functional groups in the molecule. ontosight.ai This selective reactivity has been demonstrated in palladium-catalyzed aminocarbonylation reactions where proline methyl ester shows high reactivity in forming 2-ketocarboxamide derivatives. mdpi.com This controlled reactivity makes this compound a valuable reagent for the stepwise construction of complex organic molecules, enabling chemists to build desired structures with precision and high yield.
Applications of Methyl 1 Chlorocarbonyl L Prolinate in Advanced Organic Synthesis
Utilization as a Synthetic Intermediate for Novel Proline Derivatives
The primary utility of Methyl 1-(chlorocarbonyl)-L-prolinate lies in its function as an electrophilic proline synthon. The chlorocarbonyl group is an excellent acylating agent, reacting readily with nucleophiles such as amines, alcohols, and thiols to form stable amide, carbamate (B1207046), and thiocarbamate linkages, respectively. This reactivity is the foundation for its use in constructing a diverse library of novel N-substituted proline derivatives. ontosight.ai
The synthesis of these derivatives is typically straightforward, often proceeding under mild conditions with high yields. For instance, the reaction with primary or secondary amines in the presence of a non-nucleophilic base to scavenge the liberated hydrochloric acid leads to the corresponding N-acylproline methyl esters. This reaction is analogous to the well-established Schotten-Baumann conditions used for N-acylation of amino acids with other acyl chlorides, such as the synthesis of N-palmitoyl proline from L-proline and palmitoyl (B13399708) chloride. iaea.orgresearchgate.net This process allows for the introduction of a vast array of functional groups onto the proline nitrogen, thereby modifying the steric and electronic properties of the parent molecule to suit specific applications in medicinal chemistry and materials science.
Below is a table illustrating the types of novel proline derivatives that can be synthesized from this compound based on its characteristic reactions with various nucleophiles.
| Nucleophile | Resulting Linkage | Derivative Class | Potential Application Area |
| Primary/Secondary Amine (R-NH₂) | Amide | N-Alkyl/Aryl Carboxamidoprolinates | Peptide mimetics, Catalyst scaffolds |
| Alcohol (R-OH) | Carbamate | N-Alkoxycarbonylprolinates | Protecting groups, Bioactive compounds |
| Thiol (R-SH) | Thiocarbamate | N-Alkylthiocarbonylprolinates | Enzyme inhibitors, Material science |
| Amino Acid Ester | Amide (Peptide Bond) | Dipeptide Precursors | Peptide synthesis, Drug discovery |
Role in Peptide Chemistry and Modified Amino Acid Synthesis
The structural rigidity of the proline ring is a critical feature that influences the conformation of peptides. researcher.life Introducing modified proline residues is a key strategy for designing peptides with specific secondary structures, enhanced stability, and tailored biological activity. This compound serves as a key starting material for creating these specialized building blocks.
This compound is an activated form of L-proline methyl ester, primed for amide bond formation at its N-terminus. Its reaction with the free amino group of another amino acid ester results in the formation of a dipeptide. This makes the derivatives of this compound, particularly the N-acyl variants, valuable building blocks for solid-phase or solution-phase peptide synthesis. nih.gov By first reacting the chlorocarbonyl compound with a molecule bearing a desired functional group (e.g., a fluorescent tag or a biocompatible polymer) and an amine, a custom N-substituted proline derivative is formed. This modified amino acid can then be incorporated into a peptide sequence, imparting novel functions to the final molecule.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. The well-defined stereochemistry of the proline skeleton makes it an excellent scaffold for such reagents.
This compound can be used to covalently attach the chiral proline moiety to a prochiral substrate. For example, its reaction with a prochiral alcohol or amine would yield a chiral carbamate or amide. The steric hindrance and conformational bias imposed by the proline ring can then effectively shield one face of the molecule, directing the approach of reagents in subsequent reactions, such as alkylations or additions, with high diastereoselectivity. capes.gov.br This is conceptually similar to the preparation of N-acyl isoxazolidines, where an acyl chloride is used to introduce an acyl group that directs subsequent asymmetric alkylations. nih.gov
Applications in Asymmetric Catalysis
The field of organocatalysis has been significantly advanced by the use of L-proline and its derivatives, which can catalyze a wide range of asymmetric transformations with high enantioselectivity. tcichemicals.commdpi.com this compound is a key precursor for the synthesis of more complex and highly efficient second-generation proline-based organocatalysts.
Proline-based catalysts are renowned for their ability to mediate reactions such as aldol (B89426), Mannich, and Michael additions. tcichemicals.com The catalytic cycle often involves the formation of a transient enamine or iminium ion intermediate with the substrate. The performance of the catalyst can be fine-tuned by modifying the proline structure. This compound provides a convenient handle for such modifications. By reacting it with complex amines or alcohols, researchers can synthesize catalysts with tailored steric bulk, solubility, and electronic properties, thereby optimizing yields and enantioselectivities for specific transformations.
Modern catalyst design often involves creating bifunctional molecules where the catalytic center is part of a larger, more complex scaffold. The reactivity of this compound is ideal for this purpose, enabling the proline core to be linked to other molecular components, such as bulky binaphthyl groups or imidazolium (B1220033) salts.
This approach is particularly relevant in the synthesis of Chiral Ionic Liquids (CILs). nih.gov CILs are salts with low melting points that are composed of chiral ions, and they have emerged as recyclable and highly effective catalysts and media for asymmetric reactions. L-proline-based CILs have shown exceptional performance in asymmetric Michael additions. nih.gov The synthesis of such CILs can be envisioned by using this compound to acylate a precursor of the desired cation or anion, thereby incorporating the chiral proline unit into the ionic liquid's structure. The performance of catalysts derived from such strategies is highlighted in the table below, which shows results for the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene using various proline-based CILs.
| Catalyst (Proline-Based Chiral Ionic Liquid) | Solvent | Time (h) | Conversion (%) | ee (%) |
| L-proline | EtOH | 48 | 90 | 72 |
| [C₂OHmim][Pro] | EtOH | 48 | 99 | 97 |
| [C₃Omim][Pro] | EtOH | 48 | 99 | 95 |
| [Emim][Pro] | EtOH | 24 | 99 | 94 |
| [Pmim][Pro] | EtOH | 24 | 99 | 90 |
| Data derived from studies on L-proline based chiral ionic liquids in asymmetric Michael reactions, illustrating the high efficiency of catalysts built upon the proline scaffold. nih.gov |
Precursors for Complex Heterocyclic Compound Synthesis
This compound serves as a versatile precursor in the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. Its reactive chlorocarbonyl group facilitates the construction of various ring systems, enabling the development of novel molecular architectures with potential biological activity.
Formation of Oxazolidinone Structures from Proline Methyl Ester Derivatives
Oxazolidinones are a significant class of heterocyclic compounds, with some members exhibiting potent antibacterial activity. The synthesis of oxazolidinone rings can be achieved through the intramolecular cyclization of N-protected amino acid derivatives. While a direct synthetic route starting from this compound is not extensively detailed in the reviewed literature, the principles of oxazolidinone formation from related precursors suggest a viable pathway.
The general strategy for synthesizing chiral oxazolidinones often involves the cyclization of an amino alcohol. In the context of proline derivatives, this would typically involve the reaction of a proline precursor that can generate an amino alcohol intermediate. The N-chlorocarbonyl group of this compound is a highly reactive acylating agent, analogous to phosgene (B1210022) or its derivatives, which are commonly used to form the carbonyl of the oxazolidinone ring. mdpi.com
A plausible synthetic route would involve the reaction of this compound with a reducing agent to convert the methyl ester to a primary alcohol, followed by an intramolecular cyclization. Alternatively, the chlorocarbonyl group could react with an external amino alcohol, leading to the formation of a carbamate which could then undergo further transformations. The intramolecular cyclization of carbamates to form oxazolidinones is a known synthetic strategy. nih.gov The inherent chirality of the L-proline backbone in this compound makes it an attractive starting material for the asymmetric synthesis of complex oxazolidinone-containing molecules. nih.gov
Research has shown that oxazolidinones can be synthesized from amino acids via the formation of an intermediate that facilitates ring closure. ethz.ch For instance, the reaction of amino alcohols with reagents like dimethyl carbonate can lead to oxazolidinone systems. nih.govresearchgate.net This highlights the general reactivity pattern where a carbonyl source reacts with an amino alcohol functionality to form the heterocyclic ring.
Related Chemistry to Dithiasuccinoyl-Amines and Chlorocarbonyl Disulfanes
The dithiasuccinoyl (Dts) group is a valuable amine-protecting group in peptide synthesis, known for its stability and orthogonal removal conditions. jst.go.jprsc.org The chemistry of Dts-amines and the related chlorocarbonyl disulfanes, while not directly involving this compound in the reviewed literature, represents an area of related reactivity.
The formation of a Dts-protected amino acid involves the reaction of an amino group with a reagent that delivers the dithiasuccinoyl moiety. This chemistry is relevant as it deals with the modification of the nitrogen atom of an amino acid, similar to the N-chlorocarbonylation that forms this compound. The Dts group can be removed under mild thiolytic conditions, which is a key feature of its utility in orthogonal solid-phase peptide synthesis. jst.go.jpresearchgate.net
Given the reactivity of the N-chlorocarbonyl group in this compound, it could potentially be used in reactions with sulfur-containing nucleophiles. While the direct synthesis of a Dts-proline derivative from this compound is not documented, the underlying principles of acyl substitution at the nitrogen atom are analogous. The study of related compounds and protecting group strategies provides a framework for exploring novel applications of this compound in the synthesis of complex, sulfur-containing heterocyclic systems.
Development of Functionalized Drug Candidate Building Blocks
The unique structural features of this compound, including its constrained pyrrolidine (B122466) ring and reactive chlorocarbonyl group, make it an excellent chiral building block for the synthesis of functionalized drug candidates. nih.govontosight.ai Proline and its derivatives are frequently incorporated into the structures of bioactive molecules to induce specific conformations and enhance binding to biological targets. sigmaaldrich.com
The chlorocarbonyl group allows for the facile introduction of a wide variety of substituents onto the proline nitrogen, enabling the creation of diverse libraries of compounds for drug discovery. ontosight.ai This is particularly valuable in the development of peptidomimetics, where the proline scaffold can be used to mimic beta-turns and other secondary structures of peptides. enamine.net
A significant application of proline derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of drugs used to treat hypertension. scielo.br The proline moiety is a key structural feature of many successful ACE inhibitors, such as captopril (B1668294) and enalapril. nih.govresearchgate.netresearchgate.net The synthesis of these drugs often involves the acylation of a proline or proline-like scaffold. This compound is an ideal starting material for such acylations, allowing for the direct coupling of various side chains to the proline nitrogen to explore structure-activity relationships. nih.gov
Furthermore, proline-based building blocks are utilized in the development of antiviral agents. nih.govnih.gov The rigid conformation of the proline ring can help to properly orient functional groups for optimal interaction with viral enzymes, such as proteases. The ability to easily modify the N-terminus of the proline ring using this compound provides a straightforward method for synthesizing a range of peptidomimetic inhibitors for screening against viral targets.
Below is a table summarizing the application of proline derivatives in the development of drug candidates, highlighting the potential roles for this compound.
| Drug Class | Role of Proline Derivative | Potential Application of this compound | Key Research Findings |
| ACE Inhibitors | Core scaffold mimicking the C-terminal dipeptide of ACE substrates. | Facile N-acylation to introduce various side chains for SAR studies. | N-(mercaptoacyl)-4-substituted-(S)-prolines show potent ACE inhibition. nih.gov |
| Antiviral Agents | Constrained scaffold for peptidomimetics to target viral proteases. | Synthesis of diverse libraries of N-substituted proline derivatives for antiviral screening. | Peptidomimetics with proline-like scaffolds have shown potent inhibition of norovirus protease. nih.gov |
| Peptidomimetics | Inducing specific secondary structures like β-turns. | A versatile starting material for creating conformationally restricted peptide analogues. | Proline analogues are crucial in designing peptidomimetics with improved stability and activity. enamine.net |
Spectroscopic and Computational Characterization of Methyl 1 Chlorocarbonyl L Prolinate and Analogs
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups present in Methyl 1-(chlorocarbonyl)-L-prolinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of atoms within the molecule. While specific spectral data for this compound is not extensively published, analysis of its precursor, L-proline methyl ester, and the closely related N-Acyl-L-proline methyl ester provides a strong basis for predicting its spectral characteristics. rsc.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the methyl ester group. The α-proton (attached to the chiral center, C2) would appear as a multiplet, significantly influenced by the electronegative chlorocarbonyl and ester groups. The protons on the β, γ, and δ carbons of the pyrrolidine ring would exhibit complex splitting patterns due to diastereotopicity and coupling with adjacent protons. The methyl group of the ester would present as a sharp singlet, typically in the range of 3.7-3.8 ppm.
¹³C NMR: The carbon NMR spectrum is a powerful tool for confirming the carbon backbone. The carbonyl carbons of the chlorocarbonyl and the methyl ester groups are expected to appear at the downfield end of the spectrum (typically 160-180 ppm), with the acid chloride carbonyl resonating at a slightly higher frequency than the ester carbonyl. openstax.orglibretexts.org The chiral C2 carbon would be observed around 60 ppm, with the other pyrrolidine ring carbons (C3, C4, C5) appearing at higher fields. The methyl carbon of the ester group would be found at approximately 52-53 ppm.
¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable insight into the electronic environment of the nitrogen atom. For this compound, the ¹⁵N chemical shift would be significantly affected by the strong electron-withdrawing nature of the chlorocarbonyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analog Data Predicted values are based on spectral data from analogs like L-proline methyl ester and other N-acyl proline derivatives.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O (Chlorocarbonyl) | - | ~170-175 |
| C=O (Ester) | - | ~172-174 |
| C2 (α-carbon) | Multiplet, ~4.5-4.7 | ~60-62 |
| C3 (β-carbon) | Multiplet, ~2.0-2.4 | ~30-32 |
| C4 (γ-carbon) | Multiplet, ~1.9-2.2 | ~24-26 |
| C5 (δ-carbon) | Multiplet, ~3.6-3.8 | ~47-49 |
| O-CH₃ (Ester) | Singlet, ~3.7-3.8 | ~52-53 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. For this compound (C₇H₁₀ClNO₃), the expected monoisotopic mass is approximately 191.03 g/mol .
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. The presence of the proline ring often directs fragmentation pathways. osu.edu Common fragmentation patterns for N-acyl proline esters include the loss of the N-acyl group or fragmentation of the ester moiety. acs.orgnih.govnih.gov Key fragmentation pathways for this compound would likely involve:
Loss of a chlorine radical (–Cl) leading to an acylium ion.
Loss of the entire chlorocarbonyl group (–COCl) .
Loss of the methoxycarbonyl group (–COOCH₃) .
Cleavage of the pyrrolidine ring itself.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Description | Predicted m/z |
| [M]+• | Molecular Ion | 191 |
| [M-Cl]+ | Loss of Chlorine | 156 |
| [M-COCl]+ | Loss of Chlorocarbonyl group | 128 |
| [M-COOCH₃]+ | Loss of Methoxycarbonyl group | 132 |
| [C₄H₈N]+ | Pyrrolidine iminium ion (from ring cleavage) | 70 |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is highly effective for identifying the key functional groups in the molecule due to their characteristic absorption frequencies. The spectrum of this compound is dominated by two strong carbonyl (C=O) stretching bands.
The acid chloride carbonyl exhibits a very strong absorption at a high wavenumber, typically in the range of 1790-1815 cm⁻¹ . openstax.orgoregonstate.edu This high frequency is due to the strong inductive electron-withdrawing effect of the chlorine atom. The ester carbonyl shows another strong absorption band at a slightly lower frequency, generally between 1735-1750 cm⁻¹ . oregonstate.eduuobabylon.edu.iq The presence of these two distinct and intense peaks in the carbonyl region is a clear indicator of the molecule's structure. Additionally, C-O stretching from the ester and C-N stretching will be visible in the fingerprint region (below 1500 cm⁻¹). uobabylon.edu.iqwfu.edu
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Acid Chloride (R-CO-Cl) | C=O Stretch | 1790 - 1815 | Strong |
| Ester (R-CO-OR') | C=O Stretch | 1735 - 1750 | Strong |
| Ester (C-O) | C-O Stretch | 1150 - 1300 | Strong |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
Chiral Purity and Enantiomeric Excess Assessment Methodologies (e.g., Chiral HPLC)
Ensuring the enantiomeric purity of this compound is critical for its use in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric excess (ee). impactfactor.org
The general methodology involves separating the L-enantiomer from any contaminating D-enantiomer. This is achieved because the enantiomers interact differently with the chiral environment of the CSP. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series), are widely used for the separation of proline derivatives. researchgate.net
The development of a chiral HPLC method typically involves:
Column Selection: Choosing an appropriate CSP that can provide stereoselective interactions.
Mobile Phase Optimization: A mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol, is used. researchgate.net The ratio of these solvents is carefully adjusted to achieve optimal resolution between the enantiomeric peaks.
Derivatization (Optional): In some cases, derivatization is performed to enhance detection or improve separation. For amino acid derivatives, reagents like Marfey's reagent can be used to form diastereomers that are more easily separated on a standard reverse-phase column. juniperpublishers.comjuniperpublishers.com
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.
Computational Chemistry for Conformational Analysis and Molecular Interactions
Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the three-dimensional structure and conformational preferences of molecules like this compound.
Density Functional Theory (DFT) Studies on Molecular Conformation
DFT calculations are used to model the electronic structure of the molecule and to determine the relative energies of its different possible conformations. researchgate.net For proline and its derivatives, two key conformational features are of primary interest: the puckering of the pyrrolidine ring and the cis/trans isomerization of the N-acyl bond . nih.gov
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" conformations. The puckering is typically described as endo (Cγ-exo) or exo (Cγ-endo), based on the position of the γ-carbon relative to the plane formed by the other four ring atoms and the Cα-carbonyl group. nih.govnih.gov DFT studies on substituted prolines have shown that the preferred pucker is influenced by stereoelectronic effects, such as the gauche effect, and steric hindrance from substituents. nih.govnih.gov For this compound, DFT calculations can predict whether the endo or exo pucker is the lower energy conformation, which has significant implications for how the molecule presents itself in chemical reactions. iucr.orgresearchgate.netunito.it
Cis/Trans Isomerization: The bond between the nitrogen and the chlorocarbonyl carbon has partial double-bond character, leading to restricted rotation and the possibility of cis and trans isomers. DFT calculations can quantify the energy difference between these isomers and the activation barrier for their interconversion. This information is crucial for understanding the molecule's dynamic behavior in solution. acs.org
By mapping the potential energy surface, DFT can identify the global minimum energy conformation and other low-energy conformers, providing a detailed picture of the molecule's structural landscape that governs its reactivity and interactions. nih.gov
Natural Bond Orbital (NBO) Analysis of Electronic Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. This analysis provides a quantitative measure of intramolecular interactions, such as hyperconjugation, which can significantly influence molecular conformation and stability. In the absence of specific NBO analysis for this compound in the literature, this section will focus on the electronic interactions within its close structural analog, N-acetyl-L-proline methyl ester (AcProOMe). The substitution of the chlorocarbonyl group with an acetyl group provides a relevant model for understanding the key electronic interactions within the N-acylated proline methyl ester framework.
A detailed study on the conformational preferences of AcProOMe has revealed the importance of hyperconjugative interactions in determining the stability of its various conformers. acs.org The primary electronic interactions involve the delocalization of electron density from lone pair orbitals (n) and bonding orbitals (σ) to antibonding orbitals (σ* and π*). The strength of these interactions can be quantified by the second-order perturbation theory energy, E(2).
The NBO analysis of the four main conformers of N-acetyl-L-proline methyl ester (AcProOMe), identified as A, B, C, and D, highlights several key donor-acceptor interactions. These interactions, and their corresponding stabilization energies, are detailed in the table below.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) - Conformer A | Stabilization Energy E(2) (kcal/mol) - Conformer B | Stabilization Energy E(2) (kcal/mol) - Conformer C | Stabilization Energy E(2) (kcal/mol) - Conformer D |
| n(N1) | π(C6=O7) | 48.01 | 48.34 | 46.12 | 46.01 |
| n(O8) | σ(C2-C9) | 0.94 | 0.81 | 1.15 | 1.04 |
| n(O8) | σ(C9-O10) | 26.56 | 26.83 | 27.04 | 26.98 |
| n(O10) | σ(C9-O8) | 27.97 | 28.01 | 29.13 | 29.09 |
| σ(C2-C3) | σ(N1-C5) | 2.59 | 2.50 | 2.51 | 2.59 |
| σ(C2-C9) | σ(N1-C5) | 1.25 | 1.34 | 1.05 | 1.12 |
| σ(C4-C5) | σ(N1-C2) | 4.09 | 4.03 | 3.99 | 4.07 |
| σ(C5-H) | σ(N1-C2) | 2.00 | 2.11 | 2.05 | 2.11 |
| σ(N1-C2) | σ(C4-C5) | 1.37 | 1.40 | 1.37 | 1.39 |
| σ(N1-C5) | σ(C2-C3) | 1.54 | 1.52 | 1.51 | 1.53 |
| σ(N1-C5) | σ*(C2-C9) | 2.45 | 2.45 | 2.44 | 2.44 |
Data sourced from a computational study on N-acetyl-L-proline methyl ester (AcProOMe), an analog of this compound. acs.org
One of the most significant electronic interactions observed is the delocalization of the nitrogen lone pair (n(N1)) into the antibonding π* orbital of the acetyl carbonyl group (π*(C6=O7)). acs.org This interaction, with stabilization energies ranging from 46.01 to 48.34 kcal/mol across the different conformers, is characteristic of the resonance effect in amides and contributes significantly to the planar character of the N-acetyl group.
Another set of important hyperconjugative interactions involves the lone pairs of the ester oxygen atoms. The delocalization of a lone pair from the carbonyl oxygen (n(O8)) into the adjacent σ(C9-O10) antibonding orbital, and the delocalization from the methoxy (B1213986) oxygen lone pair (n(O10)) into the σ(C9-O8) antibonding orbital, show substantial stabilization energies (26.56 to 29.13 kcal/mol). acs.org These interactions are crucial in defining the geometry and electronic distribution of the ester group.
These findings for N-acetyl-L-proline methyl ester suggest that similar electronic delocalization effects are at play in this compound. The strong electron-withdrawing nature of the chlorocarbonyl group in place of the acetyl group would likely influence the magnitude of these interactions, particularly the delocalization from the nitrogen lone pair. However, the fundamental types of hyperconjugative interactions within the proline ester framework are expected to be analogous.
Advanced Proline Analogues and Derivatives Derived from Methyl 1 Chlorocarbonyl L Prolinate
Design and Synthesis of Stereochemically Defined Proline Analogues
The design and synthesis of proline analogues with well-defined stereochemistry are of paramount importance for modulating the biological activity and conformational properties of peptides and peptidomimetics. Methyl 1-(chlorocarbonyl)-L-prolinate serves as a chiral scaffold upon which new stereocenters can be introduced with a high degree of control. The inherent chirality of the L-proline backbone often directs the stereochemical outcome of subsequent reactions.
One common strategy involves the reaction of this compound with chiral nucleophiles. For instance, coupling with a chiral amine or alcohol introduces a new stereogenic center, and the diastereoselectivity of this process can be influenced by the steric and electronic properties of both reactants, as well as the reaction conditions. The resulting diastereomers can often be separated chromatographically, providing access to stereochemically pure proline derivatives.
Furthermore, the N-acylated proline methyl ester, formed from the reaction of this compound, can be further modified at the α-carbon. Deprotonation with a strong base generates an enolate, which can then be alkylated. The stereochemical outcome of the alkylation is often directed by the existing stereocenter and the N-acyl group, leading to the formation of new stereochemically defined proline analogues. While extensive research details various methods for the stereoselective alkylation of N-acylproline esters, the direct use of the chlorocarbonyl-derived N-acyl group from this compound in these specific transformations is a subject of ongoing investigation.
Quaternary Proline Analogues and Their Synthetic Access
Quaternary proline analogues, which contain a fully substituted α-carbon, are of significant interest as they impose severe conformational constraints on peptide backbones. nih.gov The synthesis of these sterically hindered amino acids presents a considerable challenge. While numerous synthetic routes to quaternary prolines have been developed, the utilization of this compound as a starting material offers a potential avenue for their construction.
The general strategy would involve the initial acylation of a nucleophile with this compound, followed by modifications to introduce a substituent at the α-position of the proline ring. For example, the resulting N-substituted proline methyl ester could be subjected to α-alkylation or other carbon-carbon bond-forming reactions. However, achieving high yields and stereoselectivity in the synthesis of α,α-disubstituted proline derivatives is often challenging due to steric hindrance.
Alternative approaches, such as intramolecular cyclization reactions of precursors derived from this compound, could also be envisioned for the construction of quaternary proline systems. For instance, an appropriately functionalized nucleophile could be attached to the proline nitrogen via the chlorocarbonyl group, with a subsequent ring-closing reaction forming a bicyclic system that incorporates a quaternary α-carbon. Research in this specific area is still developing, with many established methods for quaternary proline synthesis starting from different proline derivatives.
Modified Proline Scaffolds for Conformational Control in Peptide Mimicry
The unique cyclic structure of proline plays a crucial role in determining the secondary structure of peptides. Modified proline scaffolds are therefore highly sought after for controlling the conformation of peptide mimics to enhance their biological activity, stability, and cell permeability. The reactivity of this compound allows for the introduction of a wide array of functionalities onto the proline nitrogen, thereby creating modified scaffolds with tailored conformational preferences.
By reacting this compound with different nucleophiles, a diverse library of N-substituted proline derivatives can be generated. The nature of the N-substituent can significantly influence the cis/trans isomerization of the amide bond, a key determinant of peptide conformation. For example, bulky N-acyl groups can favor a particular amide bond isomer, thus pre-organizing the peptide backbone into a desired conformation.
Furthermore, the N-substituent introduced via this compound can contain additional functional groups that can participate in intramolecular interactions, such as hydrogen bonding or aromatic interactions, further stabilizing a specific conformation. These conformationally constrained proline analogues can then be incorporated into peptides to mimic or stabilize specific secondary structures like β-turns or polyproline helices.
Isotope Labeling Strategies for Mechanistic Probing in Proline Chemistry
Isotope labeling is an indispensable tool for elucidating reaction mechanisms and for structural studies of biomolecules by techniques such as NMR spectroscopy and mass spectrometry. While general methods for the isotope labeling of amino acids are well-established, the specific use of this compound in targeted labeling strategies offers potential advantages.
For instance, if an isotopically labeled (e.g., with ¹³C or ¹⁵N) version of a nucleophile is reacted with this compound, the resulting product will carry the isotopic label at a specific position within the newly formed N-acyl group. This allows for the precise tracking of this group through subsequent chemical transformations, providing valuable mechanistic insights.
Conversely, if isotopically labeled L-proline is used to synthesize this compound, the label will be incorporated into the proline backbone. This labeled intermediate can then be used to introduce an isotopically tagged proline residue into a larger molecule. This approach would be particularly useful for studying the role of the proline unit in biological processes or for conformational analysis of proline-containing peptides and proteins. While the synthesis of isotopically labeled proline itself is a well-documented process, the application of its chlorocarbonyl methyl ester derivative as a tool for mechanistic probing is an area with potential for further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
